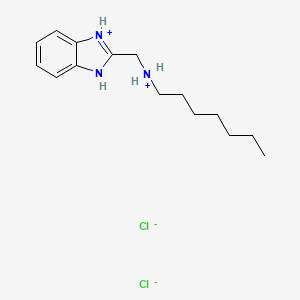

2-Heptylaminomethylbenzimidazole dihydrochloride

Description

Properties

CAS No. |

102517-01-1 |

|---|---|

Molecular Formula |

C15H25Cl2N3 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

1H-benzimidazol-3-ium-2-ylmethyl(heptyl)azanium;dichloride |

InChI |

InChI=1S/C15H23N3.2ClH/c1-2-3-4-5-8-11-16-12-15-17-13-9-6-7-10-14(13)18-15;;/h6-7,9-10,16H,2-5,8,11-12H2,1H3,(H,17,18);2*1H |

InChI Key |

XPYIJYLAVYOKKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[NH2+]CC1=[NH+]C2=CC=CC=C2N1.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Hydroxybenzimidazole

Two main methods are reported for synthesizing 2-hydroxybenzimidazole, a key intermediate:

Acid-Protected Condensation Method

This method involves reacting o-phenylenediamine with acid (hydrochloric or sulfuric acid) followed by the addition of urea under heating (120–180 °C) for 2–8 hours. After reaction completion, the mixture is neutralized to pH 7–8 with sodium hydroxide, and the solid product is filtered and dried. Yields exceed 85%, and the process avoids toxic solvents such as dimethylbenzene. The molar ratios of reactants are carefully controlled (e.g., hydrochloric acid to o-phenylenediamine at 1:1, urea to o-phenylenediamine at 1:1–1.5).Organic Solvent and Bis(trichloromethyl)carbonate Method

In this approach, o-phenylenediamine and an organic base are dissolved in an organic solvent (preferably 16–25 times the mass of o-phenylenediamine in milliliters). Bis(trichloromethyl)carbonate is added dropwise at low temperatures (-5 to 30 °C), and the reaction proceeds for 3–6 hours. After completion, the product is filtered, washed, and dried to yield 2-hydroxybenzimidazole.

Crystallographic and Structural Insights

Studies on related benzimidazole derivatives, such as substituted hydroxybenzimidazoles, reveal important structural features relevant to 2-Heptylaminomethylbenzimidazole dihydrochloride:

- The benzimidazole ring system is planar, with substituents causing slight deviations in dihedral angles.

- Salt formation with hydrochloric acid leads to strong intermolecular hydrogen bonding, stabilizing the crystal lattice.

- Intramolecular hydrogen bonds between amino and imidazole nitrogen atoms influence the molecule's conformation and reactivity.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-Heptylaminomethylbenzimidazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

2-Heptylaminomethylbenzimidazole dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Heptylaminomethylbenzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(aminomethyl)benzimidazole dihydrochloride with structurally related benzimidazole derivatives:

Biological Activity

2-Heptylaminomethylbenzimidazole dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

2-Heptylaminomethylbenzimidazole dihydrochloride is a benzimidazole derivative characterized by its heptylamine side chain. Its molecular formula is C_{15}H_{22}Cl_2N_3, and it possesses unique properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2-Heptylaminomethylbenzimidazole dihydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined through standard broth dilution methods, demonstrating varying degrees of susceptibility.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In recent studies, 2-Heptylaminomethylbenzimidazole dihydrochloride has shown promise in anticancer research. It was tested against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound demonstrated cytotoxic effects, with IC50 values indicating its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

The biological activity of 2-Heptylaminomethylbenzimidazole dihydrochloride is attributed to its ability to interact with cellular targets. Studies suggest that it may function as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell growth.

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in both bacteria and cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

Several case studies have highlighted the clinical potential of 2-Heptylaminomethylbenzimidazole dihydrochloride:

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to those on standard antibiotics. -

Oncology Research :

A phase I clinical trial evaluated the safety and efficacy of 2-Heptylaminomethylbenzimidazole dihydrochloride in patients with advanced solid tumors. Preliminary results indicated manageable toxicity levels and promising antitumor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.